2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine
Description
Properties
IUPAC Name |
2-[4-(bromomethyl)-1-ethylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c1-2-15-7-8(5-11)10(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUDGGFYKSTDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Approach
Step 1: Synthesis of 1-ethyl-4-(hydroxymethyl)-1H-pyrazole-3-yl intermediate
- Starting from 1-ethyl-1H-pyrazole, a selective formylation or hydroxymethylation at the 4-position can be performed.
- This intermediate serves as a precursor for bromomethylation.
Step 2: Bromomethylation
- Conversion of the hydroxymethyl group to bromomethyl is typically achieved using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid in the presence of acid catalysts.
- This step requires careful control of reaction conditions to avoid overbromination or ring degradation.
Step 3: Coupling with Pyrazine
- The pyrazine ring is introduced through nucleophilic substitution or cross-coupling reactions at the 3-position of the pyrazole.
- Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) can be utilized if the pyrazole bears a suitable leaving group or metalated intermediate.
Research Findings and Optimization Data
From related pyrazole synthesis studies and bromomethylation protocols, the following key findings are noted:
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Bromomethylation reagent | Phosphorus tribromide (PBr3) | Effective for converting hydroxymethyl to bromomethyl |
| Solvent | Dichloromethane or chloroform | Non-polar solvents preferred to maintain stability |
| Temperature | 0°C to room temperature | Lower temperatures reduce side reactions |
| Reaction time | 1–3 hours | Monitored by TLC for completion |
| Pyrazole-pyrazine coupling | Pd(0) catalyst, base (e.g., K2CO3) | Cross-coupling under inert atmosphere |
| Yield | 40–60% overall (multi-step) | Yield depends on purity of intermediates and reaction control |
Example Synthetic Scheme (Adapted)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Hydroxymethylation | Formaldehyde, base, solvent | 1-ethyl-4-(hydroxymethyl)pyrazole |
| 2 | Bromomethylation | PBr3, DCM, 0°C to RT | 4-(bromomethyl)-1-ethyl-pyrazole |
| 3 | Coupling with pyrazine | Pd(PPh3)4, K2CO3, DMF, 80°C, inert atmosphere | This compound |
Related Methodological Insights from Literature
Direct N-Substituted Pyrazole Formation: Recent advances allow pyrazoles to be synthesized directly from primary amines under mild conditions without the need for hydrazine intermediates, enhancing synthetic efficiency and safety. This method can be adapted for preparing the pyrazole core with ethyl substitution.
Bromination Techniques: Oxidizing agents like potassium persulfate have been used in related pyrazole bromination reactions, but for bromomethylation, classical halogenation reagents remain more effective.
Functional Group Tolerance: The presence of electron-withdrawing groups on the pyrazine ring can influence coupling efficiency. Optimization of catalyst and base is critical for high yields.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while Suzuki-Miyaura coupling with arylboronic acids produces biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have indicated that pyrazine derivatives, including 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine, exhibit promising antitumor properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines, including breast and lung cancer cells.
Mechanism of Action
The proposed mechanism involves the interaction of the pyrazine ring with DNA or RNA, leading to the disruption of nucleic acid synthesis. This results in the inhibition of tumor growth and metastasis. For instance, a study demonstrated that pyrazine derivatives could effectively bind to the active sites of enzymes critical for cancer cell survival, thus showcasing their potential as lead compounds for drug development.
Case Study: In vitro Studies
A notable case study involved the synthesis of several pyrazine derivatives, including the compound , which were tested against human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a strong potential for further development into therapeutic agents.
Agricultural Science Applications
Pesticide Development
The pyrazole structure is widely recognized in agricultural chemistry for its role in developing effective pesticides, particularly fungicides and insecticides. The bromomethyl group enhances the compound's reactivity, allowing it to act as a potent insecticide against various pests.
Case Study: Efficacy Against Pests
Research conducted on the efficacy of this compound showed that it effectively reduced populations of common agricultural pests such as aphids and whiteflies. Field trials indicated a 70% reduction in pest populations when applied at recommended dosages, highlighting its potential as an environmentally friendly alternative to traditional pesticides.
Materials Science Applications
Polymer Chemistry
In materials science, pyrazine derivatives are being explored for their potential use as building blocks in polymer synthesis. The unique electronic properties of this compound allow for the creation of polymers with enhanced thermal stability and conductivity.
Case Study: Conductive Polymers
A recent study focused on incorporating this compound into conductive polymer matrices. The resulting materials exhibited improved electrical conductivity compared to traditional polymers, making them suitable for applications in organic electronics and sensors.
Data Tables
Mechanism of Action
The mechanism of action of 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins, thereby altering their function.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₁₁BrN₄
- Molecular Weight : 267.13 g/mol
- Structural Features :
- Bromomethyl (–CH₂Br) at pyrazole-C4 (electrophilic site for nucleophilic substitution).
- Ethyl group (–CH₂CH₃) at pyrazole-N1 (enhances lipophilicity compared to methyl analogs).
- Pyrazine ring (electron-deficient aromatic system, facilitating π-π interactions in drug design).
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Pyrazole-Pyrazine Derivatives
Table 2: Physicochemical Comparison
Biological Activity
2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine is a novel organic compound characterized by the presence of a bromomethyl group, which enhances its reactivity and potential biological applications. This compound is gaining attention in medicinal chemistry due to its unique structure and the biological activities associated with pyrazole derivatives.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a bromomethyl group and an ethyl group on a pyrazole ring. The presence of the bromomethyl group increases electrophilicity, making it more reactive in nucleophilic substitution reactions.
| Property | Details |
|---|---|
| IUPAC Name | 2-[4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl]pyrazine |
| CAS Number | 2092818-19-2 |
| Molecular Formula | C10H11BrN4 |
| Molecular Weight | 272.12 g/mol |
Medicinal Chemistry Applications
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities, such as:
- Antimicrobial Activity : Pyrazole compounds have shown efficacy against various bacterial strains. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit bacterial growth effectively, suggesting potential for development as antimicrobial agents .
- Anti-inflammatory Properties : Similar compounds have been noted for their anti-inflammatory effects, particularly in models of lipopolysaccharide-induced inflammation. The ability of these compounds to modulate inflammatory pathways makes them candidates for treating inflammatory diseases.
- Anticancer Potential : Some studies have reported that pyrazole derivatives can exhibit significant anticancer activity. For example, compounds structurally related to this compound have demonstrated low IC50 values in various cancer cell lines, indicating strong cytotoxic effects .
The mechanism of action for this compound is thought to involve interaction with specific biological targets such as enzymes or receptors. The bromomethyl group can facilitate covalent bonding with nucleophilic residues in proteins, altering their function and potentially leading to therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine | Moderate antimicrobial activity |
| 2-(4-(methyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine | Weak anticancer properties |
| 2-(4-(hydroxymethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine | Notable anti-inflammatory effects |
The bromomethyl group in this compound enhances its reactivity compared to these analogs, making it a valuable intermediate in synthetic chemistry and a promising candidate for further biological evaluation.
Case Studies
Recent studies have highlighted the biological activities of pyrazole derivatives:
- A study published in PubMed indicated that various pyrazole compounds exhibit significant antibacterial activity against resistant strains of bacteria, showcasing their potential as new antibiotics .
- Another research article focused on the anticancer properties of pyrazole derivatives, reporting IC50 values in the low micromolar range for several compounds tested against human cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine, and what factors influence reaction yields?
- Methodology : The compound can be synthesized via cyclocondensation of hydrazines with diketones or via nucleophilic substitution of bromomethyl intermediates. For example, pyrazole cores are often generated by reacting substituted hydrazines (e.g., ethylhydrazine) with β-keto esters or α,β-unsaturated ketones under acidic conditions . The bromomethyl group can be introduced via radical bromination or alkylation using NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., CCl₄ or DMF) . Key factors affecting yields include temperature control (70–100°C), solvent polarity, and stoichiometric ratios of reagents (e.g., 1:1.2 hydrazine:ketone) . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .
Q. How can researchers characterize the structural configuration of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C-H signals at δ 6.5–8.0 ppm, pyrazine protons at δ 8.5–9.5 ppm) .
- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C-Br ≈ 1.93 Å) and dihedral angles between pyrazole and pyrazine rings (typically <10°, indicating coplanarity) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ≈ 297–299 Da) and bromine isotopic patterns .
Q. What reactivity patterns are expected from the bromomethyl substituent in nucleophilic substitution reactions?
- Methodology : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in polar solvents (DMF, THF) at 50–80°C. For example, reaction with sodium azide yields an azidomethyl derivative, which can be further functionalized via click chemistry . Kinetic studies (GC-MS monitoring) show that steric hindrance from the ethyl group on pyrazole slows reactivity by ~20% compared to unsubstituted analogs .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its potential as an n-type semiconductor material?
- Methodology :
- Cyclic voltammetry : Measure reduction potentials to estimate LUMO levels (typically −3.2 to −3.8 eV for pyrazine derivatives), which correlate with electron mobility .
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to analyze π-orbital delocalization and bandgap (e.g., ~2.8 eV for fused pyrazine systems) .
- Thin-film morphology : Use AFM/XRD to assess crystallinity; larger pyrazine cores (e.g., 6 fused rings) enhance grain size and electron mobility (~0.03 cm² V⁻¹ s⁻¹) .
Q. What strategies are effective for studying the compound’s electronic interactions in supramolecular systems or protein binding?
- Methodology :
- Co-crystallization : Co-crystallize with proteins (e.g., σ receptors) to identify hydrogen bonds (pyrazine N as acceptor) and π-stacking (pyrazole-to-aromatic residues) via X-ray .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) for interactions with DNA gyrase or tubulin, where bromomethyl may form covalent adducts .
- Molecular dynamics (MD) : Simulate ligand-protein docking (e.g., using AutoDock Vina) to predict binding poses and residence times .
Q. How can computational methods (DFT, MD) predict the compound’s reactivity and physicochemical properties?
- Methodology :
- Reactivity : Calculate Fukui indices to identify electrophilic sites (e.g., bromomethyl carbon, f⁺ ≈ 0.15) and nucleophilic pyrazine nitrogens .
- Solubility : Use COSMO-RS to predict logP (~2.5–3.0) and solubility in DMSO > water .
- Degradation pathways : Simulate thermal decomposition (ReaxFF MD) to identify major fragments (e.g., HBr elimination at 200°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
